Product packaging for C.I. Direct yellow 4(Cat. No.:CAS No. 91-34-9)

C.I. Direct yellow 4

Cat. No.: B1222107
CAS No.: 91-34-9
M. Wt: 580.6 g/mol
InChI Key: HNJRBCJUHORNHV-CJEIWIIRSA-N
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Description

C.I. Direct Yellow 4, a dis-azo derivative based on a stilbene structure, is recognized as one of the most important dyes in its class due to its valuable dyeing properties and strength . This compound appears as an orange to reddish-brown powder and is highly soluble in water, producing a golden-brown color, and is moderately soluble in ethanol . Its primary research and industrial applications leverage its direct affinity for cellulosic materials, making it highly suitable for dyeing cotton, flax, viscose rayon, and jute, as well as for the coloration of paper and leather . The dye is noted for its excellent discharge fastness and overall good dyeing properties . Beyond its textile and industrial uses, this compound serves as a valuable tool in analytical chemistry, functioning as an acid-base indicator with a distinctive color change from yellow to orange and finally red over a pH range of 6.4 to 8.0 . The compound also exhibits characteristic color shifts in various concentrated acids, which can be utilized for identification and analytical purposes . Researchers are interested in its synthesis, which involves the coupling of tetrazotized diaminostilbenesulfonic acid with phenol . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N4O8S2 B1222107 C.I. Direct yellow 4 CAS No. 91-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91-34-9

Molecular Formula

C26H20N4O8S2

Molecular Weight

580.6 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C26H20N4O8S2/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20/h1-16,31-32H,(H,33,34,35)(H,36,37,38)/b2-1+,29-27?,30-28?

InChI Key

HNJRBCJUHORNHV-CJEIWIIRSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Other CAS No.

91-34-9

Related CAS

3051-11-4 (di-hydrochloride salt)
68966-53-0 (hydrochloride salt)
75508-33-7 (di-potassium salt)
75673-23-3 (potassium.hydrochloride salt)
79069-96-8 (potassium.hydrochloride salt)

Synonyms

illiant yellow
C.I. Direct Yellow 4
Direct Yellow 4 dye
Direct Yellow 4 dye dipotassium salt
Direct Yellow 4 dye disodium salt
Direct Yellow 4 dye potassium.sodium salt
Direct Yellow 4 dye sodium salt

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization in Research

Advanced Spectroscopic Probes for Molecular Structure Elucidation and Electronic Transitions

Spectroscopic techniques are indispensable for probing the intricate structural and electronic properties of C.I. Direct Yellow 4.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Wavelength Maxima and Decolorization Monitoring

UV-Vis spectroscopy is a fundamental tool for characterizing this compound. The maximum absorption wavelength (λmax) of an aqueous solution of the dye is observed at approximately 395 nm. svc.ac.in This absorption is attributed to the electronic transitions within the conjugated system of the molecule, which includes the azo groups (-N=N-) and the stilbene (B7821643) backbone.

In environmental and industrial research, UV-Vis spectroscopy is extensively used to monitor the decolorization of the dye. mdpi.com The decrease in the absorbance at its λmax is directly proportional to the reduction in the dye concentration, allowing for the real-time tracking of degradation processes such as photocatalysis or advanced oxidation processes. mdpi.commdpi.compjoes.com For instance, during degradation studies, the disappearance of the main absorption peak in the visible region signifies the cleavage of the chromophoric azo bonds. nih.gov

Research FocusKey Findings
Wavelength Maxima (λmax)Approximately 395 nm in aqueous solution svc.ac.in
Decolorization MonitoringDisappearance of the absorbance peak in the visible region (390 to 750 nm) indicates decolorization. nih.gov
Degradation StudiesA decrease in absorbance at λmax is used to calculate decolorization efficiency. pjoes.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and any structural alterations it undergoes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. Key vibrational bands include:

-N=N- stretching: The azo group typically shows a stretching vibration in the region of 1411-1458 cm⁻¹. ajol.info

Sulfonic acid groups (-SO₃H): These groups exhibit characteristic stretching vibrations.

Hydroxyl groups (-OH): A broad band in the region of 3309-3400 cm⁻¹ indicates the presence of -OH and -NH stretching vibrations. ajol.info

Aromatic C-H stretching: These vibrations are also identifiable within the spectrum.

Changes in the FT-IR spectrum, such as the disappearance or shifting of these bands, are indicative of structural modifications during degradation processes. ukwms.ac.id For example, the disappearance of the azo band would confirm the cleavage of this chromophoric group.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Resonance Raman spectroscopy, where the laser excitation wavelength is tuned to match an electronic absorption band of the dye, can selectively enhance the signals from the chromophore. psu.edu This technique is highly sensitive to the aromatic structures and double bonds within the dye molecule. psu.edu Tentative band assignments for similar azo dyes include: psu.edu

Aromatic C=C stretching: Around 1623 cm⁻¹.

Symmetric N=N stretching: Around 1396 cm⁻¹.

Changes in the relative intensities of Raman bands can indicate structural changes, such as the breaking of the azo linkage during degradation. psu.edu

Spectroscopic TechniqueKey Functional Group Vibrations
FT-IR-N=N- stretching (azo group), -SO₃H (sulfonic acid), -OH and -NH stretching, Aromatic C-H stretching ajol.info
RamanAromatic C=C stretching, Symmetric N=N stretching psu.edu

Mass Spectrometry (LC-MS/MS, FAB-MS) for Byproduct Identification and Degradation Pathway Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying the byproducts formed during the degradation of this compound and for elucidating its degradation pathways. researchgate.net Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been utilized for the analysis of analogous dyes. researchgate.net

In degradation studies, LC-MS/MS analysis of treated dye solutions can identify various smaller molecules resulting from the breakdown of the parent dye. researchgate.net For example, the degradation of a similar diazo dye, Direct Yellow 12, was studied using HPLC-MS/MS, which allowed for the identification of intermediate products formed at different time intervals during the ozonation process. jwent.net The electrospray ionization (ESI) source, often operated in negative polarity, is suitable for analyzing sulfonated dyes. jwent.net By piecing together the identified byproducts, researchers can propose a step-by-step degradation mechanism. researchgate.net This information is critical for assessing the environmental impact of dye treatment processes, as some byproducts may be more toxic than the original dye.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and the chemical or oxidation state of those elements on the surface of a material. malvernpanalytical.comthermofisher.comthermofisher.com While not commonly reported specifically for this compound itself in isolation, XPS is a valuable tool in studies where the dye interacts with other materials, such as catalysts or adsorbents.

For instance, in a study involving the photocatalytic degradation of a dye using a catalyst, XPS could be used to analyze the catalyst surface before and after the reaction. This analysis can reveal changes in the oxidation states of the catalyst's metal components, providing insights into the reaction mechanism. nih.gov It can also detect the adsorption of the dye or its degradation products onto the catalyst surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from impurities, byproducts, and other components in a mixture, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

A typical HPLC method for the analysis of this compound and similar dyes involves a reverse-phase (RP) column, such as a C18 column. sielc.comsciforum.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsciforum.netresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the various components in a sample. mfa.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which monitors the absorbance at specific wavelengths. researchgate.netmdpi.com The purity of the dye can be determined by the relative area of its peak in the chromatogram. Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and identification capabilities, making it a powerful tool for analyzing complex mixtures containing the dye and its degradation products. jwent.net

Chromatographic MethodColumn TypeMobile Phase ExampleDetection
HPLCReverse-Phase (C18) sielc.comsciforum.netAcetonitrile and water/buffer sielc.comsciforum.netresearchgate.netDAD or UV-Vis researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Analysis and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of this compound and for isolating any present impurities. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research has established effective Reverse-Phase HPLC (RP-HPLC) methods for the analysis of this compound. sielc.com These methods are scalable and can be adapted for preparative separations to isolate impurities for further structural elucidation. sielc.com The use of sub-two-micron particle columns in UPLC systems offers superior peak resolution and significantly faster analysis times compared to traditional HPLC, making it ideal for high-throughput impurity profiling. fda.govwaters.com

In a typical research setting, a sample of this compound is dissolved and injected into the chromatograph. A diode-array detector (DAD) is often coupled with the system to acquire UV-Vis spectra of the eluting peaks, aiding in the identification of the main dye and any related substances. mfa.org For more definitive identification, a mass spectrometer (MS) can be used as a detector, providing mass-to-charge ratio information of the components. mfa.org For instance, LC-MS analyses using an electrospray ionization (ESI) source have been successfully applied to characterize the dye. mfa.org

The following table summarizes typical HPLC conditions used in the analysis of this compound and similar dyes.

Table 1: HPLC and UPLC System Parameters for this compound Analysis

Parameter Condition 1 Condition 2
System HPLC-DAD UPLC-PDA
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 5µm) mfa.org ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) waters.com
Mobile Phase A: Acetonitrile (MeCN) B: Water with phosphoric acid sielc.com A: Triethylamine (TEA) buffer (pH 6.4, 3mM) B: Methanol (MeOH) mfa.org
Flow Rate 0.3 mL/min mfa.org Not specified, typical for UPLC
Detection Diode Array Detector (DAD) mfa.org Extended Photo-Diode Array (PDA) fda.gov
Column Temp. 35°C mfa.org Not specified
Gradient Complex gradient elution mfa.org Gradient elution waters.com

| Application | Purity analysis and identification mfa.org | Impurity profiling and quantification waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to analyze the smaller molecules that may form during its degradation. The degradation of azo dyes can lead to the formation of various aromatic compounds, some of which are volatile enough for GC-MS analysis. researchgate.netmdpi.com

The analytical process involves separating the volatile degradation products in a gas chromatograph, where they are partitioned between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long capillary column. jwent.netjwent.net As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for the identification of the degradation products by comparing them to spectral libraries.

While direct GC-MS analysis of the intact this compound dye is not feasible due to its low volatility and thermal instability, the technique is critical in environmental studies investigating its breakdown through processes like ozonation, Fenton oxidation, or biological treatment. researchgate.netjwent.netnih.gov Studies on similar azo dyes have successfully used GC-MS to identify degradation by-products. mdpi.comjwent.netnih.gov

Table 2: Typical GC-MS Parameters for Azo Dye Degradation Product Analysis

Parameter Typical Conditions
GC System Agilent Technologies 7890A or similar jwent.netjwent.net
Column HP-5MS (30 m x 250 µm x 0.25 µm) or equivalent jwent.netjwent.net
Carrier Gas Helium (He) at a constant flow rate (e.g., 1.5 mL/min) jwent.netjwent.net
Injector Temp. 290°C (Splitless mode) jwent.netjwent.net
Oven Program Example: Initial temp 90°C, ramped to 300°C jwent.netjwent.net
MS Detector Agilent Technologies 5975C or similar jwent.netjwent.net
Ionization Mode Electron Ionization (EI)

| Sample Prep | Liquid-liquid extraction with a solvent like benzene (B151609) or CH₂Cl₂ mdpi.comjwent.net |

Thin Layer Chromatography (TLC) in Analytical Screening Pathways

Thin Layer Chromatography (TLC) is a widely used, cost-effective, and rapid chromatographic technique for the separation and qualitative analysis of substances. ojp.gov For this compound, TLC serves as a valuable screening tool in various analytical pathways, including quality control and forensic science. ojp.govresearchgate.net

In TLC, a small amount of the dye sample is spotted onto a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel coated on a flat carrier such as a glass plate. researchgate.nettubitak.gov.tr The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the dye sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots.

The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. nih.gov TLC can quickly confirm the identity of a dye by comparing its Rf value to that of a known standard run on the same plate. It is also effective for checking the purity of this compound, as impurities will appear as separate spots. researchgate.net High-Performance TLC (HPTLC) offers improved resolution and sensitivity over standard TLC and can be used for more demanding separations. ojp.gov The separated spots on a TLC plate can also be scraped off for further analysis by other techniques, such as mass spectrometry or Raman spectroscopy. ojp.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Phosphoric acid
Methanol
Triethylamine
Helium
Benzene
C.I. Direct Yellow 1
C.I. Direct Red 81
C.I. Direct Blue 15
C.I. Direct Yellow 12
C.I. Direct Yellow 86
C.I. Direct Yellow 106

Interactions and Adsorption Phenomena in Environmental and Material Science Research

Mechanisms of Adsorption onto Diverse Substrate Materials

The adsorption of C.I. Direct Yellow 4 onto different substrate materials is governed by a combination of physical and chemical interactions. These interactions are influenced by the dye's molecular structure, the surface properties of the adsorbent, and the prevailing environmental conditions, such as pH and temperature.

Electrostatic Interactions with Charged Adsorbent Surfaces

This compound possesses negatively charged sulfonic acid groups (-SO₃⁻) due to its molecular structure semanticscholar.org. These anionic groups are crucial for electrostatic interactions with positively charged sites on adsorbent surfaces. The magnitude and nature of these interactions are highly dependent on the pH of the solution. At low pH values, adsorbent surfaces, particularly those with amine or hydroxyl groups, can become protonated and exhibit a net positive charge, facilitating strong electrostatic attraction with the anionic DY4 molecules researchgate.net. Conversely, at higher pH values, the adsorbent surface may become deprotonated or negatively charged, leading to reduced electrostatic attraction or even repulsion.

π-π Stacking and Hydrophobic Interactions in Adsorption Processes

The molecular structure of this compound includes multiple aromatic rings, which are rich in delocalized π-electrons preprints.org. These aromatic systems are capable of participating in π-π stacking interactions with adsorbent materials that also possess π-electron systems, such as activated carbon or certain organic polymers. Such interactions can provide a strong driving force for adsorption. Additionally, the relatively large hydrophobic regions within the dye molecule can contribute to hydrophobic interactions with non-polar or less polar sites on the adsorbent surface. These interactions are particularly relevant in heterogeneous adsorption systems.

Adsorption Kinetics and Rate-Limiting Processes

Understanding the rate at which this compound is adsorbed onto a material is crucial for optimizing treatment processes and designing effective adsorption systems. Kinetic studies help elucidate the mechanisms and identify the rate-limiting steps involved in dye uptake.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The adsorption kinetics of this compound have been investigated using various mathematical models. Research indicates that the adsorption process often follows the pseudo-second-order (PSO) kinetic model more closely than the pseudo-first-order (PFO) model researchgate.netresearchgate.netjournalssystem.com. The PSO model suggests that the rate-limiting step involves chemical adsorption (chemisorption), where the adsorption rate is proportional to the square of the number of unoccupied adsorption sites. This implies that the adsorption of DY4 is primarily governed by chemical interactions between the dye molecules and the active sites on the adsorbent surface.

While specific quantitative parameters for this compound are not extensively detailed in the provided search results, studies on similar direct dyes confirm the applicability of these models. For instance, the adsorption of this compound onto silica (B1680970) was found to reach equilibrium within 45 minutes, with the PSO model providing the best fit for the kinetic data researchgate.netresearchgate.net. Studies on other direct dyes, such as C.I. Direct Yellow 50, have reported pseudo-second-order rate constants (k₂) ranging from 0.0015 to 1.1945 g/mg·min, depending on the adsorbent and initial dye concentration researchgate.netpjoes.com.

Intraparticle Diffusion Mechanisms in Dye Uptake

The intraparticle diffusion model is also frequently employed to analyze the kinetics of dye adsorption, as it describes the diffusion of adsorbate molecules from the bulk solution to the external surface of the adsorbent and then into the internal pores of the adsorbent researchgate.netmaxapress.com. If intraparticle diffusion is the sole rate-limiting step, a plot of the amount adsorbed versus the square root of time (t⁰.⁵) should yield a linear relationship passing through the origin. However, in many dye adsorption systems, including those involving direct dyes, the adsorption process is often a multi-step mechanism where intraparticle diffusion may be one of several rate-controlling factors, potentially occurring after initial film diffusion or surface reaction steps researchgate.netpjoes.com. The analysis of intraparticle diffusion helps to understand the internal transport phenomena within the adsorbent structure.

Compound List:

this compound (DY4)

C.I. Direct Yellow 50 (DY50)

C.I. Direct Blue 1 (DB-1)

C.I. Direct Yellow 142 (DY142)

C.I. Acid Red 18 (AR18)

C.I. Reactive Blue 21 (RB21)

C.I. Direct Yellow 11

C.I. Direct Yellow 100 (DY100)

C.I. Direct Yellow 44

C.I. Direct Yellow 95

C.I. Direct Yellow 28

C.I. Direct Yellow 106

C.I. Direct Blue 78

C.I. Direct Black 80

C.I. Direct Red 23 (DR23)

C.I. Direct Orange 26 (DO26)

C.I. Direct Black 22 (DB22)

C.I. Acid Yellow 219 (AY219)

Methylene Blue (MB)

Malachite Green (MG)

Methyl Orange (MO)

Equilibrium Adsorption Isotherms and Capacity Studies

Equilibrium adsorption isotherms are fundamental in understanding the interaction between dye molecules and adsorbent surfaces, providing insights into the adsorption capacity and mechanism. These models help predict the distribution of the adsorbate between the liquid and solid phases at equilibrium.

Langmuir, Freundlich, and Temkin Isotherm Models

Several isotherm models are commonly employed to describe the adsorption process. For this compound, studies investigating its adsorption onto silica materials have primarily focused on fitting experimental data to these established models. Research indicates that the adsorption of this compound onto silica best aligns with the Langmuir isotherm model researchgate.net. This model assumes that adsorption occurs in a monolayer on a homogeneous surface, where each adsorption site has the same energy. The Langmuir model provided a high correlation coefficient (R²) of 0.981 for this compound adsorption on silica, suggesting a favorable monolayer adsorption process researchgate.net. While Freundlich and Temkin models were also evaluated, the Langmuir isotherm demonstrated superior fitting to the experimental data for this compound in this context researchgate.net.

Isotherm ModelBest Fit for this compoundR² ValueNotes
LangmuirYes0.981Adsorption on silica researchgate.net
FreundlichNo-Evaluated, but Langmuir showed better fit for this compound researchgate.net
TemkinNo-Evaluated, but Langmuir showed better fit for this compound researchgate.net

Sips and Dubinin-Radushkevich Isotherm Models for Heterogeneous Systems

The Sips and Dubinin-Radushkevich (D-R) isotherm models are often utilized to describe adsorption on heterogeneous surfaces. However, specific studies detailing the application of Sips or D-R models to the adsorption of this compound were not found within the reviewed literature. While these models are valuable for characterizing complex adsorption behaviors on heterogeneous materials, direct experimental data for this compound using these specific models is limited in the analyzed sources.

Thermodynamic Analysis of Adsorption Processes

Thermodynamic parameters offer crucial insights into the spontaneity, feasibility, and energetic nature of the adsorption process. These include changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Enthalpy, Entropy, and Gibbs Free Energy Changes

Understanding the thermodynamic parameters associated with the adsorption of this compound is essential for optimizing and predicting its behavior under various conditions. While one study mentioned the calculation of thermodynamic values for this compound adsorption onto silica, the specific numerical values for enthalpy, entropy, and Gibbs free energy changes were not reported in the analyzed literature researchgate.net. Therefore, a detailed thermodynamic characterization of this compound adsorption, including its endothermic or exothermic nature and the degree of spontaneity, cannot be fully provided based on the available data.

Influence of Solution Parameters on Adsorption Performance

The efficiency of dye adsorption is significantly influenced by various solution parameters, which affect the interaction between the dye molecules and the adsorbent surface.

pH Effects on Dye-Adsorbent Interactions and Surface Charge

The pH of the aqueous solution plays a critical role in dye adsorption by altering both the surface charge of the adsorbent and the speciation of the dye molecules. For this compound, research has indicated an optimum pH of 7 for its adsorption onto silica materials researchgate.net. This suggests that at this pH, the electrostatic interactions and the availability of active sites are most favorable for the adsorption of this compound.

Generally, pH influences adsorption through its effect on the surface charge of the adsorbent and the ionization state of the dye. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions scirp.orgacs.orgjwent.net. Adsorption of anionic dyes is typically enhanced when the adsorbent surface possesses a positive charge. This positive surface charge is usually achieved at pH values below the adsorbent's point of zero charge (pHzpc) scirp.orgacs.orgjwent.net. While the specific pHzpc of the silica adsorbent used in the study with this compound was not detailed, the observed optimum pH of 7 suggests a balance of surface charge and dye-adsorbent interactions at this point.

Compound List:

this compound

Silica

Adsorbent Material Development and Performance Evaluation

Novel Composite Adsorbents for this compound Removal

The presence of synthetic dyes, such as this compound, in industrial wastewater poses significant environmental challenges due to their color intensity, potential toxicity, and recalcitrance to conventional treatment methods scispace.com. This compound, a dis-azo dye, is widely used in the textile industry for dyeing cellulose (B213188) and polyamide fibers, as well as for coloring leather and paper worlddyevariety.comwikipedia.org. Its molecular structure, C26H18N4Na2O8S2, contributes to its water solubility and dyeing properties wikipedia.orgcymitquimica.com. Effective removal of such dyes from aqueous environments necessitates advanced treatment strategies, with adsorption using novel composite materials emerging as a promising approach researchgate.net. Composite adsorbents offer advantages such as enhanced surface area, tailored surface chemistry, and improved adsorption capacities compared to their individual components researchgate.net.

Research has explored the efficacy of modified natural materials as adsorbents. One such study investigated the use of Bentonite-Polysorbate 80 as a composite adsorbent for the removal of this compound, alongside C.I. Direct Blue 1 researchgate.net. Polysorbate 80, a non-ionic surfactant, was employed to modify natural bentonite (B74815), aiming to enhance its adsorption capabilities. The modification process led to an increase in the specific surface area and total pore volume of the bentonite. Specifically, the BET surface area increased from 72.6 m²/g for raw bentonite to 84.2 m²/g for the bentonite-Polysorbate 80 composite. Similarly, the total pore volume increased from 0.61 cm³/g to 0.72 cm³/g researchgate.net.

The adsorption kinetics of this compound onto this composite material were found to be well-described by the pseudo-second-order kinetic model researchgate.net. This model suggests that the rate-limiting step in the adsorption process may involve chemical interactions or a combination of physisorption and chemisorption, where the adsorbent surface actively participates in binding the dye molecules. Furthermore, studies indicated that the adsorption process was spontaneous and favored at higher temperatures, suggesting an endothermic nature of the adsorption. The reusability of the Bentonite-Polysorbate 80 composite was also evaluated, demonstrating a favorable dye removal efficiency of 80.67% even after four adsorption-desorption cycles, highlighting its potential for sustainable application researchgate.net.

While specific adsorption capacity (mg/g) data for this compound using this particular composite were not detailed in the available snippets, the improvements in surface properties, the adherence to established kinetic models, and the demonstrated reusability underscore the potential of such composite adsorbents in addressing dye pollution.

Table 1: Properties and Performance of Bentonite-Polysorbate 80 Composite for this compound Removal

Property/Performance MetricValueSource
Adsorbent MaterialBentonite-Polysorbate 80 researchgate.net
Targeted DyeThis compound researchgate.net
BET Surface Area84.2 m²/g (modified) researchgate.net
Total Pore Volume0.72 cm³/g (modified) researchgate.net
Adsorption Kinetics ModelPseudo-second-order researchgate.net
Reusability (after 4 cycles)80.67% removal efficiency researchgate.net
Thermodynamic FavorabilitySpontaneous at higher temperatures researchgate.net

Compound List

this compound

Bentonite

Polysorbate 80

C.I. Direct Blue 1

Environmental Degradation and Remediation Technologies

Biological Degradation and Bioremediation Approaches

Biological methods, including anaerobic and aerobic biodegradation, are explored for their potential to degrade C.I. Direct Yellow 4. However, direct dyes, including this compound, are generally characterized by poor biodegradability.

Studies indicate that direct dyes, due to their complex structures and chemical stability, are often persistent in the environment and exhibit low biodegradability in conventional aerobic treatment systems. This compound, specifically, was found to pass through activated sludge processes substantially untreated, suggesting limited removal via this biological pathway. Bacterial strains tested for the degradation of Direct Yellow 4 and similar dyes have shown little to no growth, further supporting its recalcitrance to biodegradation.

The typical biodegradation pathway for azo dyes involves an initial anaerobic stage where the azo linkage (-N=N-) is reductively cleaved, forming colorless but potentially hazardous aromatic amines. An subsequent aerobic stage is required to degrade these aromatic amines. However, for this compound, the initial steps of degradation, whether aerobic or anaerobic, appear to be inefficient, with limited color removal and variable organic carbon reduction observed in biodegradation tests. The presence of sulfonic acid groups in some direct dyes can also hinder their adsorption onto microbial biomass, thereby limiting biodegradation.

Advanced Applications and Functionalization Research

Novel Dyeing Mechanisms and Enhanced Textile Applications

The textile industry is continually seeking methods to improve dye efficiency, fastness, and environmental sustainability. Research into C.I. Direct Yellow 4 is contributing to these goals through the exploration of new dyeing mechanisms and fiber modification techniques.

Dye Fixation Mechanisms in Cellulosic Fibers

Direct dyes, including this compound, are water-soluble anionic dyes with a high affinity for cellulosic fibers. google.comchemsrc.com The fixation mechanism primarily involves physical adsorption, where the dye molecules are held to the cellulose (B213188) fibers through van der Waals forces and hydrogen bonding. icrc.ac.ir The large, planar structure of direct dye molecules facilitates this close association with the linear cellulose polymer chains. icrc.ac.ir

The dyeing process is typically carried out in a neutral or slightly alkaline bath at near-boiling temperatures. equinoximpex.com The addition of electrolytes, such as sodium chloride or sodium sulfate (B86663), is crucial. These salts reduce the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulosic fibers in water, thereby promoting dye exhaustion onto the fiber.

Cationization Strategies for Improved Dyeability

A significant area of research focuses on the cationization of cellulosic fibers to enhance their dyeability with anionic dyes like this compound. mdpi.com This surface modification introduces positive charges onto the fiber, creating strong electrostatic attractions with the anionic dye molecules. mdpi.com

Key Cationizing Agents and Processes:

3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC): This is a commonly used cationic agent that can be applied to cotton through a pad-batch process. researchgate.netnih.gov

Epoxy Ammonium Salts: These compounds, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, can be used to treat cellulosic fibers, enabling salt-free dyeing. google.com

Chitosan-poly(propylene) imine dendrimer (CS-PPI): Modifying cotton with this dendrimer has been shown to significantly improve dye uptake, allowing for salt-free dyeing and reducing the required dye concentration. icrc.ac.ir

Benefits of Cationization:

Increased Dye Uptake: The strong ionic interactions lead to higher color yields and better dye exhaustion. mdpi.com

Salt-Free Dyeing: Cationization eliminates the need for large amounts of salt in the dyebath, reducing water pollution. google.comicrc.ac.ir

Improved Wash Fastness: The dye is held more firmly to the fiber, resulting in less leaching during laundering. mdpi.com

Energy and Time Savings: The dyeing process can often be carried out at lower temperatures and for shorter durations. icrc.ac.iracs.org

Interaction of Direct Dyes in Mixtures and Fiber Adsorption

When multiple direct dyes are used in a mixture, they can interact with each other in the aqueous solution, forming mixed dye complexes. nist.gov This interaction can affect the absorption spectrum of the dye mixture and influence the final shade on the fiber. nist.gov The forces involved in this dye-dye interaction are believed to be similar to those that cause the aggregation of individual dye molecules and the binding of dyes to fibers. nist.gov

The presence of non-ionic surfactants can also influence the adsorption of direct dyes. Treating cotton with a non-ionic surfactant can lead to higher absorption of direct dyes, likely due to interactions between the dye and the surfactant layer on the fiber surface. srce.hr

Colorimetric Sensing and Detection Systems Development

The distinct color properties of this compound and its response to changes in its chemical environment suggest its potential application in the development of colorimetric sensors. While direct research on this compound as a primary sensing molecule is limited, related research on other organic dyes provides a framework for its potential development in this area.

For instance, a novel colorimetric chemodosimeter, 4-(pyrrol-1-yl)pyridine, has been developed for the detection of nitrite (B80452) in aqueous solutions. preprints.org This system demonstrates a clear color change from yellow to pink in the presence of nitrite, with a low limit of detection. preprints.orgacs.org This principle of a visually detectable color change upon interaction with a specific analyte could be explored with this compound, potentially by modifying its structure to include specific recognition sites.

Integration in Advanced Functional Materials and Composites

The properties of this compound make it a candidate for integration into advanced functional materials. One area of exploration is its use in composite materials for environmental applications.

A study investigated the use of a bentonite-polysorbate 80 composite for the removal of this compound and C.I. Direct Blue 1 from water. ukwms.ac.id The modification of bentonite (B74815) with the non-ionic surfactant polysorbate 80 was found to improve its adsorption capacity for these direct dyes. ukwms.ac.id This suggests that this compound can be effectively captured by and integrated into such composite materials, which has implications for wastewater treatment and the development of functional materials for dye removal.

The adsorption kinetics of this compound onto this composite material were well-described by the pseudo-second-order model, indicating a chemisorption process. ukwms.ac.id

Electrochemical Dyeing Systems and Efficiency Enhancements

Electrochemical methods are being investigated as a cleaner alternative to traditional dyeing processes. While much of the research in this area has focused on vat dyes, the principles could be extended to other dye classes.

For vat dyes, electrochemical reduction is used to convert the insoluble dye into its soluble leuco form, which can then be adsorbed by the fiber. researchgate.net This process can be more environmentally friendly by avoiding the use of hazardous reducing agents like sodium dithionite. researchgate.net

For direct dyes like this compound, electrochemical approaches could potentially enhance dyeing efficiency and reduce the environmental impact. Research on the electrochemical degradation of dyes for wastewater treatment has shown that direct dyes can be broken down using electro-Fenton and photoelectro-Fenton processes. researchgate.net These advanced oxidation processes utilize electrochemically generated hydroxyl radicals to mineralize the dye molecules. researchgate.net While the goal of these studies is degradation rather than dyeing, they demonstrate that the dye molecule is electrochemically active, which is a prerequisite for developing electrochemical dyeing systems.

Environmental Impact and Ecotoxicological Assessment in Aquatic Ecosystems

Ecotoxicity Studies on Aquatic Organisms

Studies on the ecotoxicity of C.I. Direct Yellow 4 and related azo dyes reveal varying degrees of impact on aquatic life.

Daphnia magna: While specific acute toxicity data (LC50/EC50) for this compound on Daphnia magna is limited in the reviewed literature, studies on similar azo direct dyes indicate that Daphnia magna is often more sensitive than fish species canada.ca. For instance, C.I. Direct Yellow 50, another azo direct dye, showed LC50 values for Daphnia magna ranging from 16 to 66 mg/L jwent.net. Furthermore, Daphnia magna reproduction has been identified as a sensitive endpoint for related azo dyes, with a 21-day NOEC (No Observed Effect Concentration) of 1.25 mg/L and LOEC (Lowest Observed Effect Concentration) of 2.5 mg/L reported for azo reactive dyes canada.ca. The potential breakdown product, 4-chloroaniline (B138754), has demonstrated very high toxicity to Daphnia magna, with an EC50 of 0.06 mg/L mst.dk.

Hydractinia echinata larvae: Research involving the marine hydrozoon Hydractinia echinata has shown that certain direct dyes, particularly those derived from 4,4'-diaminobenzanilide (B1630359), can antagonize metamorphosis induction in their larvae researchgate.nettubitak.gov.tr. These effects can inhibit the complete life cycle, indicating a potential for adverse impacts on marine invertebrate development. While specific quantitative data (e.g., MRC50) for this compound on this organism were not explicitly detailed, the findings suggest a general concern for this class of dyes regarding marine invertebrate ecotoxicity.

General Aquatic Toxicity: C.I. Direct Yellow 50 is characterized as "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" scbt.com. Generally, azo direct dyes can exhibit a broad spectrum of acute toxicity, with Daphnia magna often being the most sensitive aquatic invertebrate tested canada.ca.

Table 7.1: Summary of Ecotoxicity Findings for this compound and Related Dyes

OrganismEndpoint / ObservationResult / ConcentrationSource
Daphnia magnaAcute toxicity (LC50)16-66 mg/L (for C.I. Direct Yellow 50) jwent.net
Daphnia magnaAcute toxicity (EC50) for potential metabolite (4-chloroaniline)0.06 mg/L mst.dk
Daphnia magnaReproduction (NOEC / LOEC for Azo Reactive Dyes)1.25 mg/L / 2.5 mg/L canada.ca
Hydractinia echinataAntagonism of metamorphosis inductionObserved for related direct dyes (derivatives of 4,4'-diaminobenzanilide) researchgate.nettubitak.gov.tr
General Aquatic OrganismsGeneral toxicityVery toxic to aquatic organisms (for C.I. Direct Yellow 50) scbt.com
Aquatic PlantsPhytotoxicity (seed germination, root elongation)Significant inhibition (50% inhibition) of seed germination and reduced root lengths of Zea mays (for this compound) unesp.br

Assessment of Environmental Persistence in Water and Sediment Matrices

Azo direct dyes, including this compound, are generally characterized by their persistence in aquatic environments. Available data and modeling suggest that these substances can remain in water, sediment, and soil for extended periods, potentially months canada.ca. Due to their hydrophilic nature, they are expected to remain in the water column for a considerable time before partitioning to suspended solids, sediments, or soil particles through electrostatic interactions canada.ca. The high degree of sulfonation in this compound may further contribute to its persistence by limiting its adsorption to environmental matrices and its susceptibility to biodegradation epa.gov. Studies indicate that this compound passed through activated sludge treatment systems substantially untreated, highlighting its recalcitrance and persistence in conventional wastewater treatment processes epa.gov.

Biodegradation Potential and Environmental Fate in Non-Human Biota

The biodegradation potential of this compound is considered limited under typical aerobic conditions. Its recalcitrance was demonstrated by its passage through activated sludge processes without significant degradation epa.gov. Empirical data on the biodegradation of azo direct dyes are generally scarce canada.ca.

However, under anaerobic or reducing conditions, such as those found in anoxic sediment layers, the azo bond (-N=N-) within the dye molecule can undergo cleavage. This process can lead to the formation of aromatic amines, which are considered significant breakdown products canada.camst.dk.

While resistant to conventional biological treatment, this compound can be degraded through advanced oxidation processes (AOPs). For example, enzymatic treatments using peroxidases researchgate.net and electrochemical methods like electro-Fenton (EF) and photoelectro-Fenton (PEF) have shown effectiveness in degrading this dye researchgate.net. These methods highlight that while biological degradation is limited, chemical and photochemical processes can achieve significant breakdown. The environmental fate in non-human biota is not extensively detailed for this compound, but the potential for bioaccumulation is generally considered low for highly sulfonated, water-soluble dyes.

Formation and Fate of Environmentally Relevant Metabolites in Aqueous Systems

A key aspect of the environmental fate of azo dyes like this compound is the potential formation of aromatic amine metabolites. The cleavage of the azo linkage, either through microbial activity in sediments or within organisms, can yield these compounds canada.camst.dkscbt.comcymitquimica.comresearchgate.net. These aromatic amines are considered environmentally relevant due to their potential toxicity and persistence.

For instance, the breakdown of azo dyes can lead to the formation of various aniline (B41778) derivatives. Some of these, like 4-chloroaniline, are known to be highly toxic to aquatic invertebrates, with reported EC50 values as low as 0.06 mg/L for Daphnia magna mst.dk. Furthermore, it is recognized that degradation byproducts of dyes can sometimes be more harmful than the parent compound researchgate.net, emphasizing the importance of assessing the toxicity of these metabolites. The ultimate fate of these metabolites in aqueous systems depends on their inherent stability, further degradation pathways (e.g., microbial oxidation, photolysis), and their potential to sorb to sediments or bioaccumulate in organisms.

Compound Name List:

this compound

C.I. Direct Yellow 50

4-chloroaniline

Hydractinia echinata

Daphnia magna

Zea mays

Azo Reactive Dyes

Azo Direct Dyes

4,4'-diaminobenzanilide

Theoretical and Computational Studies on C.i. Direct Yellow 4

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which are fundamental to understanding its color, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors. researchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps predict the molecule's reactivity and the wavelength of maximum absorption (λmax). researchgate.net

For azo dyes, these calculations can shed light on the effects of different substituents and their positions on the molecule's electronic properties and thermal isomerization processes. acs.org While specific studies on C.I. Direct Yellow 4 are not prevalent in existing literature, the principles derived from studies on other azo dyes are directly applicable. For instance, calculations on azobenzene derivatives show how substituents influence the activation energies for cis-trans isomerization, a key reaction for azo compounds. acs.org Parameters such as ionization potential, electron affinity, electronegativity, and dipole moment can be calculated to build a comprehensive profile of the dye's reactivity. researchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance in Reactivity Prediction This table is illustrative, based on typical parameters calculated for azo dyes.

ParameterSymbolSignificance for Reactivity Prediction
Total EnergyE_totalIndicates the overall stability of the molecule.
Highest Occupied Molecular Orbital EnergyE_HOMORelates to the electron-donating ability; higher values suggest easier electron donation.
Lowest Unoccupied Molecular Orbital EnergyE_LUMORelates to the electron-accepting ability; lower values suggest easier electron acceptance.
Energy GapΔE (E_LUMO - E_HOMO)A small energy gap generally correlates with higher chemical reactivity and a longer wavelength of light absorption. researchgate.net
Dipole MomentµMeasures the polarity of the molecule, which influences its solubility and interaction with polar substrates and solvents.
ElectronegativityχDescribes the tendency of the molecule to attract electrons.
Global HardnessηMeasures the resistance to change in its electron distribution; a higher value indicates lower reactivity.

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.org This technique is particularly valuable for investigating the interactions between dye molecules and substrates, such as cellulose (B213188) fibers, which is a primary application for direct dyes. nih.govnih.gov MD simulations can model the dyeing process in a simulated aqueous environment, providing detailed insights into adsorption mechanisms, binding affinities, and the orientation of the dye on the fiber surface. nih.gov

In the context of direct dyes like this compound interacting with cellulose, MD simulations can be used to calculate the binding free energy, which quantifies the affinity of the dye for the substrate. researchgate.net These simulations reveal that the adsorption process is often driven by a combination of hydrogen bonds and van der Waals interactions. The complex, planar structure of stilbene-based direct dyes allows for favorable flat-lying adsorption onto the cellulose surface. nih.gov

Furthermore, MD simulations can effectively model the influence of dyeing conditions, such as temperature, water content, and the presence of electrolytes (salts), on the dye-fiber interaction. nih.govresearchgate.net For example, simulations can demonstrate how salt promotes dye uptake by reducing the electrostatic repulsion between the anionic dye and the cellulose surface. By analyzing the trajectories of individual molecules, researchers can understand how substituents on the dye affect its solubility and interaction energy with both the solvent and the fiber. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations of Dye-Cellulose Systems

Aspect StudiedKey Findings from MD Simulations
Adsorption Mechanism Dyes are often chemisorbed onto the cellulose surface, with specific reactive sites on the dye molecule playing a key role. nih.gov
Binding Energy The affinity between the dye and cellulose can be quantified, helping to predict dyeing efficiency. researchgate.net
Dye Orientation Simulations show the preferred conformation and orientation of the dye molecule as it adsorbs onto the substrate surface. nih.gov
Influence of Water The presence of water molecules at the interface is crucial and can be modeled to understand its role in mediating dye-fiber interactions. nih.gov
Effect of Electrolytes MD simulations can explain how salts in the dyebath enhance dye adsorption by shielding electrostatic charges. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely applied in dye chemistry to elucidate reaction mechanisms and to predict spectroscopic properties with a high degree of accuracy. researchgate.net

For stilbene-based azo dyes, DFT can be used to model the transition states of chemical reactions, such as the thermal cis-to-trans isomerization around the -N=N- double bond. acs.org The reaction mechanism can change from an inversion pathway in nonpolar solvents to a rotational pathway in polar solvents, a phenomenon that DFT calculations can effectively explore. acs.org

A particularly powerful application of DFT is its extension, Time-Dependent DFT (TD-DFT), which is used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. chemrxiv.orgpreprints.org TD-DFT can calculate the excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. preprints.org For stilbene (B7821643) derivatives, TD-DFT calculations have been shown to accurately reproduce experimental UV-Vis spectra, provided that appropriate functionals, such as CAM-B3LYP, are used. preprints.orgchemrxiv.org These calculations help assign specific absorption bands to electronic transitions, such as the n→π* and π→π* transitions characteristic of the azo group and the conjugated stilbene backbone. preprints.org

Table 3: Illustrative Comparison of Experimental vs. TD-DFT Calculated Spectroscopic Properties for a Stilbene-type Dye This table represents typical data obtained from DFT studies on similar chromophores, as specific data for this compound was not found in the searched literature.

PropertyExperimental ValueCalculated Value (TD-DFT)Electronic Transition Assignment
λmax (nm) ~395 nm390-410 nmπ→π*
Oscillator Strength (f) -~0.8-1.2Corresponds to the probability of the electronic transition.
Excitation Energy (eV) ~3.14 eV3.0-3.2 eVEnergy required for the primary electronic transition.

Q & A

Basic: What are the standard spectroscopic and chromatographic methods for characterizing C.I. Direct Yellow 4 in laboratory settings?

Answer:
Characterization typically involves:

  • UV-Vis Spectroscopy : To determine λmax and molar extinction coefficients, using solutions in solvents like DMSO or water (calibrated with standard curves) .
  • FTIR : To identify functional groups (e.g., quinazolone rings) via absorbance peaks between 1600–1700 cm<sup>−1</sup> .
  • HPLC : For purity assessment, using C18 columns and acetonitrile/water mobile phases, with retention time comparison to certified references .
  • Elemental Analysis : To verify C, H, N, and S content against theoretical values .
    Methodological Note : Replicate measurements and instrument calibration are critical for reproducibility .

Basic: How can researchers assess the thermal stability of this compound using controlled experiments?

Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under inert atmospheres to quantify mass loss and decomposition thresholds (e.g., stability up to 200°C as per technical data) .
  • Differential Scanning Calorimetry (DSC) : Monitor endothermic/exothermic transitions to identify phase changes or degradation pathways .
  • Isothermal Studies : Incubate samples at fixed temperatures (e.g., 150°C, 200°C) and analyze residual pigment via HPLC to calculate degradation kinetics .

Advanced: What experimental designs are optimal for resolving contradictions in reported solvent stability data for this compound?

Answer:

  • Controlled Solvent Exposure : Immerse samples in solvents (e.g., xylene, MEK) at varying concentrations (1–5% w/v) and durations (24–168 hrs), followed by spectrophotometric monitoring of λmax shifts .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., HPLC for purity, FTIR for structural integrity) to distinguish solvent-induced degradation from reversible aggregation .
  • Statistical Modeling : Apply ANOVA to assess inter-batch variability or temperature/pH interactions affecting stability .

Advanced: How can researchers investigate the photodegradation mechanisms of this compound under UV irradiation?

Answer:

  • Accelerated Aging Tests : Expose samples to UV light (e.g., 365 nm) in environmental chambers, controlling humidity and temperature .
  • Mechanistic Probes : Use LC-MS to identify degradation byproducts (e.g., quinazoline derivatives) and propose cleavage pathways .
  • Radical Scavenger Studies : Add antioxidants (e.g., BHT) to assess the role of free radicals in degradation kinetics .
    Data Note : Include raw spectral data and kinetic plots in supplementary materials for transparency .

Basic: What protocols ensure reproducible synthesis of this compound in academic labs?

Answer:

  • Stepwise Synthesis : Follow peer-reviewed procedures for diazotization and coupling reactions, with strict pH control (e.g., pH 8–9 for quinazolone formation) .
  • Purification : Use recrystallization in ethanol/water mixtures, validated by TLC (Rf = 0.3–0.4) .
  • Yield Optimization : Document reaction parameters (temperature, stirring rate) and characterize intermediates via <sup>1</sup>H NMR .

Advanced: How to design ecotoxicological studies evaluating the environmental impact of this compound?

Answer:

  • Acute Toxicity Assays : Expose Daphnia magna or Vibrio fischeri to pigment suspensions (0.1–100 mg/L) and measure LC50/EC50 values .
  • Bioaccumulation Studies : Use HPLC-MS to quantify pigment residues in model organisms (e.g., zebrafish) over 28-day exposures .
  • Soil Column Experiments : Analyze leaching potential by monitoring pigment mobility in soil matrices via UV-Vis .

Advanced: What computational methods complement experimental studies of this compound’s electronic properties?

Answer:

  • DFT Calculations : Model HOMO-LUMO gaps and electron density maps using software like Gaussian or ORCA to correlate with UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or solubility limits .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to experimental stability data for predictive analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.